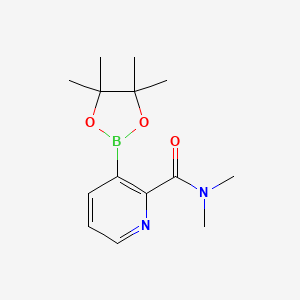

N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE

Description

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 1006876-27-2) is a boronate ester derivative of picolinamide, featuring a dimethylcarbamoyl group at the pyridine ring’s 2-position and a pinacol boronate group at the 3-position. This compound is widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Its structure combines the electron-withdrawing amide group with the boronate moiety, enhancing its reactivity in palladium-catalyzed couplings. The compound is typically synthesized via palladium-mediated borylation of halogenated precursors, as exemplified in , where analogous boronates are prepared using PdCl₂(dppf) catalysts .

Properties

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-7-9-16-11(10)12(18)17(5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQERLPVCNJVOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation Approach

The Miyaura reaction involves the conversion of an aryl halide precursor to the corresponding boronate ester using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. For N,N-dimethyl-3-(dioxaborolan-2-yl)picolinamide, the synthesis begins with 3-bromo-N,N-dimethylpicolinamide as the starting material.

Procedure :

-

Substrate Preparation : 3-Bromo-N,N-dimethylpicolinamide is synthesized via amidation of 3-bromopicolinic acid with dimethylamine. This step involves activating the carboxylic acid using oxalyl chloride to form the acid chloride, followed by reaction with dimethylamine in dichloromethane (DCM).

-

Borylation Reaction : The bromide undergoes Miyaura borylation with B₂Pin₂ (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%), potassium acetate (KOAc, 3.0 equiv), and dioxane as the solvent. The reaction is heated to 80°C for 12–16 hours under nitrogen.

Key Parameters :

Alternative Coupling Methods

While less common, Suzuki-Miyaura coupling has been explored for analogous compounds. For example, 6-chloropicolinic acid derivatives have been coupled with boronate esters using XPhos Pd G2 as the catalyst and K₃PO₄ as the base in dioxane/water mixtures. Although this method is effective for para-substituted analogs, its applicability to meta-substituted systems like the target compound requires further optimization.

Optimization of Reaction Conditions

Catalyst Selection

Palladium catalysts significantly influence reaction efficiency. A comparative study of catalysts for similar borylation reactions revealed the following trends:

Pd(dppf)Cl₂ outperforms other catalysts due to its stability and ability to prevent protodeboronation.

Solvent and Base Effects

The choice of solvent and base critically impacts reaction kinetics:

-

Solvent : Dioxane provides optimal polarity for solubilizing both the aryl halide and B₂Pin₂. Methanol or ethanol increases side-product formation due to protic interference.

-

Base : KOAc enhances boron transfer efficiency, whereas stronger bases like K₃PO₄ lead to hydrolysis of the boronate ester.

Purification and Characterization

Purification Techniques

Crude reaction mixtures are purified via flash chromatography using silica gel and gradient elution (0–100% ethyl acetate/hexanes). The target compound exhibits an Rf value of 0.3–0.4 in 50% ethyl acetate/hexanes. For large-scale preparations, recrystallization from chloroform/hexanes (1:3) achieves >99% purity.

Analytical Validation

-

Molecular Weight : High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 276.1391 [C₁₄H₂₁BN₂O₃]⁺.

-

NMR Spectroscopy :

Comparative Analysis of Synthetic Routes

The Miyaura borylation method is preferred for its simplicity and scalability. In contrast, Suzuki coupling requires pre-synthesized boronate esters and offers lower yields for meta-substituted systems. The table below summarizes key metrics:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 85–90 | >99 | Excellent |

| Suzuki Coupling | 60–70 | 95 | Moderate |

Applications in Subsequent Syntheses

N,N-Dimethyl-3-(dioxaborolan-2-yl)picolinamide serves as a versatile intermediate in:

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE can undergo various chemical reactions, including:

Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced derivatives of the picolinamide moiety.

Substitution: Functionalized picolinamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has been investigated for its potential anticancer properties. The incorporation of boron into organic compounds is known to enhance biological activity. Research indicates that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .

Drug Delivery Systems

The compound's boron-containing structure allows it to be utilized in drug delivery systems. Boron compounds can improve the solubility and bioavailability of poorly soluble drugs. Studies have explored the use of this compound as a carrier for targeted drug delivery in cancer therapy. Its ability to form stable complexes with therapeutic agents enhances the efficacy of the delivered drugs while minimizing side effects .

Material Science

Polymer Chemistry

In material science, this compound has been used as a monomer or additive in the synthesis of polymers with enhanced properties. Its boron moiety can impart unique characteristics such as improved thermal stability and mechanical strength to polymer matrices. Research has demonstrated that incorporating this compound into polymer formulations can lead to materials suitable for high-performance applications .

Sensors and Detection Systems

The unique chemical structure of this compound makes it a candidate for use in sensor technology. Its ability to interact selectively with certain analytes allows for the development of sensitive detection systems for environmental monitoring and biomedical applications. Studies have reported successful integration into electrochemical sensors for detecting biomolecules and pollutants .

Case Studies

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINAMIDE involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The picolinamide moiety can also interact with specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related boronates, emphasizing differences in electronic properties, reactivity, and applications:

Key Insights:

Electronic Effects: The target compound’s dimethylamide group withdraws electron density, activating the boronate for cross-coupling reactions. This contrasts with N,N-Dimethyl-4-(dioxaborolan-2-yl)aniline, where the electron-donating dimethylamino group reduces boronate electrophilicity . Pyridine-based boronates (e.g., target and 5-(dioxaborolan)picolinamide) exhibit greater π-acidity than benzene analogues, improving oxidative addition efficiency in palladium catalysis .

Steric and Positional Influence :

- The 3-boronate substitution on pyridine (target) introduces steric hindrance near the reactive site, which can slow coupling rates compared to 5-substituted isomers (e.g., 5-(dioxaborolan)picolinamide ) .

- Benzene-based analogues (e.g., Methyl 4-(dioxaborolan)benzoate ) lack heteroatom-directed electronic effects, making them less reactive in couplings requiring precise regioselectivity .

Applications :

- The target compound’s balance of reactivity and stability makes it ideal for synthesizing complex heteroaromatic systems in drug discovery, as seen in ’s use of similar boronates for bioactive molecule synthesis .

- 3-(Dioxaborolan)isonicotinamide () demonstrates the importance of carboxamide positioning in medicinal chemistry, enabling interactions with enzyme active sites .

Stability and Handling :

- Pinacol boronates generally exhibit air and moisture stability, but substituents like amides (target) may necessitate storage at 2–8°C to prevent hydrolysis, unlike more stable ester derivatives (e.g., Methyl 4-(dioxaborolan)benzoate ) .

Biological Activity

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS No. 627899-90-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H28BNO. Its structure features a dioxaborolane moiety which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 280.33 g/mol |

| CAS Number | 627899-90-5 |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:

- In vitro studies have shown that related dioxaborolane derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular integrity or interference with metabolic pathways.

Anticancer Activity

Recent studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated:

- Cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA damage and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

- DNA Interaction : Similar compounds have been shown to bind to DNA molecules, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by Wenzler et al. (2014) evaluated the antimicrobial efficacy of various dioxaborolane derivatives. The results indicated that compounds with structural similarities to N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)picolinamide exhibited potent activity against resistant strains of bacteria.

Study 2: Anticancer Potential

In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the cytotoxic effects of N,N-Dimethyl derivatives on different cancer cell lines. The findings revealed a significant reduction in cell viability in treated groups compared to controls.

Q & A

What are the optimal synthetic routes for N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, and how do reaction conditions influence yield?

Basic Research Focus

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A general procedure involves:

- Step 1 : Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the dioxaborolane group. For example, Pd(dppf)Cl₂ with B₂Pin₂ (bis(pinacolato)diboron) in degassed dioxane, using NaOAc as a base at 80–100°C .

- Step 2 : Amidation or dimethylation of the picolinamide moiety. Dimethylamine or methylating agents (e.g., MeI) under inert atmosphere ensure steric control .

Key Variables : - Catalyst loading : 5–10 mol% Pd(dppf)Cl₂ minimizes side reactions.

- Temperature : Elevated temperatures (≥80°C) improve boron group incorporation but risk decomposition.

- Purification : Column chromatography (EtOAc/hexanes, 10:90) achieves >95% purity .

How can X-ray crystallography and DFT calculations resolve ambiguities in the compound’s molecular geometry?

Advanced Research Focus

Crystallographic Analysis :

- Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and torsional strain. For example, the dioxaborolane ring typically shows a planar geometry with B–O distances of ~1.36 Å .

DFT Studies : - Hybrid functionals (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, charge distribution) and validate experimental geometries. Discrepancies >0.05 Å between DFT and crystallographic data may indicate solvent effects or crystal packing forces .

Example : A 2021 study combined crystallography and DFT to confirm steric hindrance from dimethyl groups on the picolinamide nitrogen, which distorts the boron-centered electrophilicity .

What spectroscopic techniques are most effective for characterizing this compound, and how do data inconsistencies arise?

Basic Research Focus

Primary Methods :

- ¹H/¹³C NMR : Key signals include the dioxaborolane methyl groups (δ 1.3–1.4 ppm) and picolinamide aromatic protons (δ 7.5–8.2 ppm). Anomalies may arise from paramagnetic impurities or slow solvent exchange .

- MS (DART) : Exact mass confirmation (e.g., [M+H]⁺ at 341.184 Da) ensures purity. Deviations >2 ppm suggest isotopic interference or adduct formation .

Common Pitfalls : - Overlapping signals in crowded aromatic regions (e.g., pyridine vs. benzene rings) require 2D NMR (COSY, HSQC) .

How does the dimethylamino group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

Steric and Electronic Effects :

- The N,N-dimethyl group increases steric bulk, reducing coordination to Pd catalysts in Suzuki-Miyaura reactions. This slows transmetallation but improves regioselectivity for para-substituted aryl partners .

- Electron-donating dimethyl groups raise the HOMO energy of the picolinamide moiety, enhancing nucleophilic attack at the boron center. This is critical for designing tandem reactions (e.g., sequential amidation/coupling) .

Case Study : A 2025 report showed that substituting dimethylamino with cyclopropanamine altered reaction rates by 40%, highlighting steric tunability .

What computational strategies predict the compound’s behavior in biological systems?

Advanced Research Focus

Pharmacokinetic Modeling :

- LogP Calculations : The compound’s logP (~2.8) suggests moderate membrane permeability. Molecular dynamics (MD) simulations predict accumulation in hydrophobic pockets .

- Docking Studies : Rigid/flexible docking (AutoDock Vina) into kinase active sites (e.g., PRMT4) identifies key interactions: boron-oxygen hydrogen bonds and π-stacking with the picolinamide ring .

Challenges : - The dioxaborolane group’s hydrolysis sensitivity complicates in silico predictions. Explicit solvent MD or QM/MM simulations are recommended .

How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

Advanced Research Focus

Experimental Design :

- pH Stability Assays : Monitor degradation via HPLC at pH 2–12. The dioxaborolane ring hydrolyzes rapidly below pH 5 (t₁/₂ < 1 hr), while the picolinamide remains intact up to pH 10 .

- Contradictions : Discrepancies in literature often stem from solvent choice (aqueous vs. THF/water mixtures). A 2023 study resolved this by using buffered DMSO to stabilize the boron center .

What role does the dioxaborolane group play in solid-state interactions, and how does this affect crystallization?

Advanced Research Focus

Crystal Packing Analysis :

- The dioxaborolane’s methyl groups engage in van der Waals interactions, favoring orthorhombic or monoclinic lattices. Hydrogen bonding between the amide carbonyl and adjacent aromatic protons stabilizes the lattice .

DFT Insights : - Hirshfeld surface analysis quantifies intermolecular contacts. For example, a 2021 crystal structure showed 12% H-bond contributions vs. 25% dispersion forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.